Hoveyda-Grubbs Catalyst 1st Generation
CAS No.: 203714-71-0
Cat. No.: VC3736424
Molecular Formula: C28H45Cl2OPRu
Molecular Weight: 600.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 203714-71-0 |
---|---|
Molecular Formula | C28H45Cl2OPRu |
Molecular Weight | 600.6 g/mol |
IUPAC Name | dichloro-[(2-propan-2-yloxyphenyl)methylidene]ruthenium;tricyclohexylphosphane |
Standard InChI | InChI=1S/C18H33P.C10H12O.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-8(2)11-10-7-5-4-6-9(10)3;;;/h16-18H,1-15H2;3-8H,1-2H3;2*1H;/q;;;;+2/p-2 |
Standard InChI Key | KMKCJXPECJFQPQ-UHFFFAOYSA-L |
SMILES | CC(C)OC1=CC=CC=C1C=[Ru](Cl)Cl.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3 |
Canonical SMILES | CC(C)OC1=CC=CC=C1C=[Ru](Cl)Cl.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3 |
Introduction
Chemical Structure and Properties
Molecular Structure
The Hoveyda-Grubbs Catalyst 1st Generation features a ruthenium metal center with a distinctive structure that combines several key ligands. The molecular formula is C28H45Cl2OPRu, with a molecular weight of 600.61 g/mol. The catalyst contains a ruthenium atom coordinated to two chloride ligands, a tricyclohexylphosphine ligand, and a chelating 2-isopropoxyphenylmethylene unit. This arrangement creates a stable yet reactive complex ideal for metathesis reactions .
The chelating nature of the 2-isopropoxyphenylmethylene ligand is particularly significant, as it forms a stable five-membered ring with the ruthenium center through both the carbene carbon and the oxygen of the isopropoxy group. This structural feature contributes substantially to the catalyst's stability while ensuring sufficient reactivity when engaged with olefinic substrates.
Physical and Chemical Properties
The physical and chemical properties of Hoveyda-Grubbs Catalyst 1st Generation are summarized in the following table:
Property | Value |
---|---|
Appearance | Faint to dark brown powder |
Molecular Formula | C28H45Cl2OPRu |
Molecular Weight | 600.61 g/mol |
Melting Point | 195-197°C |
Boiling Point | Not applicable |
Storage Temperature | 2-8°C |
Solubility | Soluble in dichloromethane, chloroform, benzene, toluene |
Exact Mass | 600.163 g/mol |
Monoisotopic Mass | 600.163 g/mol |
The catalyst demonstrates remarkable stability under atmospheric conditions compared to many other organometallic complexes, though storage under inert atmosphere at reduced temperatures is recommended for prolonged shelf-life . Its solubility in common organic solvents facilitates its use in various reaction conditions, while its relative air and moisture stability makes it practical for standard laboratory use without requiring stringent air-free techniques.
Synthesis and Preparation
Synthetic Routes
The synthesis of Hoveyda-Grubbs Catalyst 1st Generation typically involves a two-step process starting from appropriate ruthenium precursors. The primary synthetic route begins with dichloro(tricyclohexylphosphine)ruthenium(II) complex, which undergoes ligand exchange with 2-isopropoxybenzylidene.
The synthesis can be outlined as follows:
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Formation of the initial ruthenium complex through the reaction of ruthenium trichloride with tricyclohexylphosphine
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Subsequent ligand exchange with 2-isopropoxybenzylidene to form the chelated catalyst structure
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Purification through crystallization or other suitable methods to obtain the pure catalyst
This relatively straightforward synthetic approach has contributed to the catalyst's commercial availability and widespread use in both academic and industrial settings.
Optimization Considerations
When synthesizing this catalyst, several factors must be considered to ensure optimal yield and purity. The reaction conditions, including temperature, solvent choice, and reaction time, can significantly impact the outcome. Additionally, the purification process must be carefully controlled to remove any impurities that might affect the catalyst's performance. Industrial-scale production often involves modified procedures that address issues of scalability, cost-effectiveness, and environmental impact while maintaining the essential quality parameters of the final product.
Mechanism of Action
General Metathesis Mechanism
The catalytic activity of Hoveyda-Grubbs Catalyst 1st Generation in olefin metathesis reactions follows a well-established mechanism involving the formation of metallacyclobutane intermediates. The process begins with the initiation phase, where the catalyst forms an active ruthenium-carbene species through interaction with an olefinic substrate .
The key steps in the mechanism include:
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Initiation: The catalyst reacts with an olefin to form a ruthenium-carbene complex
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Propagation: The complex undergoes a series of [2+2] cycloadditions and cycloreversions, forming metallacyclobutane intermediates
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Termination: The final metallacyclobutane intermediate breaks down to release the product and regenerate the catalyst
This mechanism allows for the efficient exchange of alkylidene groups between different olefins, enabling various transformations including ring-closing metathesis, cross-metathesis, and ring-opening metathesis polymerization.
Initiation Process
The initiation process of Hoveyda-Grubbs Catalyst 1st Generation differs from other ruthenium-based catalysts due to its chelating isopropoxy group. The initiation requires the dissociation of this chelating group, which creates an active 14-electron ruthenium species capable of coordinating with olefinic substrates. This initiation step represents a crucial aspect of the catalyst's performance, as it balances the need for catalyst stability with sufficient reactivity .
Applications in Organic Synthesis
Ring-Closing Metathesis (RCM)
Ring-closing metathesis represents one of the most significant applications of Hoveyda-Grubbs Catalyst 1st Generation. This transformation enables the formation of cyclic structures from dienes, providing access to various ring sizes that might be challenging to synthesize through alternative methods. The catalyst's tolerance for diverse functional groups makes it particularly valuable for synthesizing complex cyclic compounds, including natural products and pharmaceutically relevant molecules .
In RCM reactions, the catalyst facilitates the formation of a new carbon-carbon double bond between two terminal alkene groups within the same molecule, resulting in ring closure. This process releases ethylene as a byproduct, which can be easily removed from the reaction mixture, driving the equilibrium toward product formation.
Cross Metathesis (CM)
Cross metathesis represents another valuable application of Hoveyda-Grubbs Catalyst 1st Generation, allowing for the exchange of alkylidene groups between different olefins. This transformation provides a direct and atom-economical approach to constructing complex alkenes with controlled stereochemistry. The catalyst's selectivity and functional group tolerance make it suitable for a wide range of substrates, including those containing heteroatoms and polar functionalities .
Recent developments have expanded the scope of cross-metathesis reactions catalyzed by Hoveyda-Grubbs derivatives, enabling transformations that were previously challenging or impossible with earlier catalyst systems. These advancements have facilitated the synthesis of various natural products, bioactive compounds, and specialized materials.
Ring-Opening Metathesis Polymerization (ROMP)
Ring-opening metathesis polymerization represents a powerful method for synthesizing specialized polymers with controlled structures and properties. Hoveyda-Grubbs Catalyst 1st Generation effectively catalyzes ROMP reactions of strained cyclic olefins, producing polymers with unique characteristics. The living nature of many ROMP processes allows for precise control over molecular weight, dispersity, and end-group functionality.
The polymers produced through ROMP have found applications in various fields, including materials science, biomedical research, and nanotechnology. The catalyst's stability and functional group tolerance enable the polymerization of monomers containing diverse functional groups, expanding the range of accessible polymer structures and properties.
Comparative Analysis with Other Metathesis Catalysts
Comparison with First-Generation Grubbs Catalyst
The following table outlines key differences between these catalysts:
Property | Hoveyda-Grubbs Catalyst 1st Gen | Grubbs Catalyst 1st Gen |
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Stability | Higher | Moderate |
Functional Group Tolerance | Excellent | Good |
Initiation Rate | Moderate | Higher |
Recyclability | Possible through modified supports | Limited |
Air/Moisture Sensitivity | Less sensitive | More sensitive |
The choice between these catalysts often depends on the specific requirements of the transformation, with Hoveyda-Grubbs 1st Generation being preferred for reactions requiring extended reaction times or challenging conditions.
Comparison with Second-Generation Catalysts
Second-generation variants of both Grubbs and Hoveyda-Grubbs catalysts feature N-heterocyclic carbene (NHC) ligands in place of one phosphine ligand, resulting in significantly enhanced activity and stability. The Hoveyda-Grubbs Catalyst 2nd Generation demonstrates superior performance across various metathesis reactions, particularly for sterically hindered substrates and challenging transformations .
Recent studies have shown that silica-supported second-generation Hoveyda-Grubbs catalysts are particularly effective for self-metathesis reactions of unsaturated fatty acid methyl esters, though their stability under atmospheric conditions may be compromised over time . The development of these supported catalysts represents an important advancement in the field, potentially enabling more sustainable and economical metathesis processes.
Recent Research and Developments
Structural Modifications
Recent research has focused on modifying the structure of Hoveyda-Grubbs catalysts to enhance their performance in specific applications. These modifications often target the chelating ligand, with various substituents introduced to tune the electronic and steric properties of the catalyst. For example, the incorporation of electron-withdrawing groups has been shown to increase catalyst initiation rates by weakening the ruthenium-oxygen bond, resulting in enhanced activity for certain challenging substrates .
A notable development involves the creation of activated Hoveyda-Grubbs catalysts derived from pharmaceutical intermediates, such as Sildenafil aldehyde. These catalysts have demonstrated good performance in various metathesis reactions, including the challenging macrocyclization of complex substrates. The investigation of their initiation mechanism has revealed valuable insights into the factors influencing catalyst behavior, particularly how steric factors affect the initiation pathway .
Heterogeneous Systems
Detailed spectroscopic studies, supported by electronic structure calculations, have provided insights into the deactivation mechanisms of these supported catalysts. These findings are guiding the development of improved support systems and stabilization strategies to enhance the practical utility of heterogeneous Hoveyda-Grubbs catalysts in industrial applications .
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